molecular formula C10H12N2O2S B2799753 4-methyl-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline CAS No. 142168-75-0

4-methyl-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline

Cat. No.: B2799753
CAS No.: 142168-75-0
M. Wt: 224.28
InChI Key: UVZZTECIUXUZEA-YFHOEESVSA-N
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Description

4-methyl-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline is an organic compound with the molecular formula C10H12N2O2S This compound is characterized by the presence of a nitrovinyl group attached to an aniline ring, with a methylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline typically involves the reaction of 4-methylaniline with a suitable nitrovinyl precursor in the presence of a methylsulfanyl group. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or copper to facilitate the reaction. The process may also require specific temperature and pressure conditions to achieve optimal yields .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of automated systems for monitoring and adjusting reaction conditions further enhances the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyl-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 4-methyl-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline involves its interaction with specific molecular targets. The nitrovinyl group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. The methylsulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-[1-(methylsulfanyl)-2-nitrovinyl]benzeneamine
  • 4-methyl-N-[1-(methylsulfanyl)-2-nitrovinyl]phenylamine
  • 4-methyl-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline derivatives

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the nitrovinyl and methylsulfanyl groups allows for a diverse range of chemical transformations and interactions, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-methyl-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-8-3-5-9(6-4-8)11-10(15-2)7-12(13)14/h3-7,11H,1-2H3/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZZTECIUXUZEA-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=C[N+](=O)[O-])SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C(=C/[N+](=O)[O-])/SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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